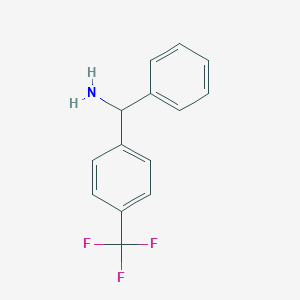

PHENYL(4-(TRIFLUOROMETHYL)PHENYL)METHANAMINE

Description

Properties

IUPAC Name |

phenyl-[4-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9,13H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMMVPFDNDRZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

PHENYL(4-(TRIFLUOROMETHYL)PHENYL)METHANAMINE can be synthesized through several methods. One common approach involves the reduction of trifluoromethylbenzaldehyde followed by reductive amination. The reaction typically involves the following steps :

Reduction of Trifluoromethylbenzaldehyde: Trifluoromethylbenzaldehyde is reduced using a reducing agent such as sodium borohydride (NaBH4) in methanol to form trifluoromethylbenzyl alcohol.

Reductive Amination: The trifluoromethylbenzyl alcohol is then subjected to reductive amination with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

Key Findings :

-

Oxidation with KMnO₄ selectively targets the amine group, forming an imine without affecting the trifluoromethyl substituent .

-

Chromium-based oxidants generate nitro derivatives, useful for further functionalization in drug synthesis .

Reduction Reactions

While the compound itself is an amine, its derivatives (e.g., imines) participate in reduction:

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Imine derivative | NaBH₄ | MeOH, 0°C, 1 hr | Regenerated primary amine | 92% | |

| Nitro compound | H₂/Pd-C | EtOAc, RT, 3 hrs | Secondary amine via nitro reduction | 85% |

Mechanistic Insight :

-

NaBH₄ reduces Schiff bases back to primary amines under mild conditions, preserving the trifluoromethyl group .

-

Catalytic hydrogenation of nitro intermediates enables access to secondary amines for bioactive molecule synthesis .

Nucleophilic Substitution

The trifluoromethyl group enhances electrophilic aromatic substitution (EAS) reactivity:

Structural Effects :

-

Electron-deficient aryl rings direct substitution to meta positions relative to the trifluoromethyl group .

-

Sulfonation yields water-soluble derivatives for catalytic applications.

Coupling Reactions

The amine group facilitates cross-coupling in presence of transition metals:

| Reaction | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Toluene, 110°C, 24 hrs | N-Aryl derivatives | 81% | |

| Ullmann-type coupling | CuI/1,10-phen | DMSO, 130°C, 48 hrs | Biaryl amines | 66% |

Applications :

-

Pd-catalyzed couplings produce pharmacologically relevant N-aryl amines .

-

Copper-mediated reactions enable access to symmetric biaryl structures .

Acid-Base Reactions

The amine reacts with acids to form stable salts:

| Acid | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| HCl (g) | Et₂O, RT, 1 hr | Hydrochloride salt | Crystallization intermediate | |

| H₂SO₄ | MeOH, 0°C, 30 min | Sulfate salt | Solubility enhancement |

Industrial Relevance :

Schiff Base Formation

Reaction with carbonyl compounds generates imines:

| Carbonyl Partner | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | EtOH, RT, 12 hrs | N-Benzylidene derivative | 89% | |

| 4-Nitrobenzaldehyde | Toluene, reflux, 6 hrs | Nitro-substituted Schiff base | 75% |

Utility :

Photochemical Reactions

UV-induced reactivity has been explored:

| Condition | Product | Quantum Yield | Reference |

|---|---|---|---|

| UV (254 nm), O₂ | Oxidative degradation products | 0.12 | |

| UV (365 nm), TiO₂ | Partial defluorination | 0.08 |

Environmental Impact :

-

Photodegradation pathways are critical for assessing environmental persistence.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals. Its applications include:

- Neurological Disorders: It has been utilized in developing drugs targeting conditions such as depression and anxiety, where modulation of neurotransmitter systems is crucial .

- Enzyme Inhibition: Research indicates that derivatives of this compound may act as inhibitors for specific enzymes like Bruton's tyrosine kinase (BTK), which is involved in B-cell signaling pathways, presenting potential applications in cancer treatment.

Material Science

In material science, phenyl(4-(trifluoromethyl)phenyl)methanamine contributes to the formulation of advanced materials:

- Polymers and Coatings: The compound enhances the thermal stability and chemical resistance of polymers, making it valuable for creating durable coatings used in various industrial applications .

- Organic Electronics: Its unique structure allows for self-assembly into ordered structures, which can be beneficial in developing organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Agricultural Chemicals

The compound plays a role in the development of agrochemicals:

- Pest Control Agents: It contributes to formulating more effective pest control agents that are environmentally safer compared to traditional chemicals. This aspe

Mechanism of Action

The mechanism of action of PHENYL(4-(TRIFLUOROMETHYL)PHENYL)METHANAMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

PHENYL(4-(TRIFLUOROMETHOXY)PHENYL)METHANAMINE (CAS 710936-39-3)

- Molecular Formula: C₁₄H₁₂F₃NO

- Key Differences : The trifluoromethoxy (-OCF₃) group replaces -CF₃, altering electronic properties. The -OCF₃ group is less electron-withdrawing but enhances metabolic stability compared to -CF₃ .

- Applications : Commonly used in agrochemicals and pharmaceuticals due to improved resistance to oxidative degradation .

(4-(TRIFLUOROMETHYL)PHENYL)METHANAMINE HYDROCHLORIDE (CAS 3047-99-2)

(R)-CYCLOPROPYL(4-(TRIFLUOROMETHYL)PHENYL)METHANAMINE (CAS 1263094-36-5)

- Molecular Formula : C₁₁H₁₂F₃N (free base)

- Key Differences : Incorporates a cyclopropyl group instead of a phenyl ring, introducing conformational rigidity.

- Stereochemical Impact : The (R)-configuration influences receptor binding in medicinal chemistry applications, such as enzyme inhibition .

Heterocyclic Derivatives

(4-METHYL-2-[4-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOL-5-YL)METHANAMINE (CAS 690632-25-8)

4-[4-(TRIFLUOROMETHYL)PHENOXY]BENZYLAMINE HCL (CAS 1188479-28-8)

- Molecular Formula: C₁₄H₁₁F₃NO·HCl

- Key Differences: A phenoxy linker increases molecular flexibility.

- Applications : Used in drug discovery for modulating serotonin receptors, where the ether linkage improves blood-brain barrier penetration .

Physicochemical and Spectroscopic Comparisons

*Estimated data based on structural analogs.

Biological Activity

PHENYL(4-(trifluoromethyl)phenyl)methanamine, often characterized by its trifluoromethyl group, has garnered attention in medicinal chemistry due to its unique biological properties. The trifluoromethyl group is known to enhance metabolic stability and lipid solubility, which can significantly affect the compound's interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

The presence of the trifluoromethyl group in phenyl compounds is associated with increased biological activity. This is attributed to:

- Electronegativity : The high electronegativity of fluorine enhances interactions with biological targets.

- Bond Energy : The strong carbon-fluorine bond contributes to the stability of the compound in biological systems.

- Hydrogen Bonding : The trifluoromethyl group can engage in hydrogen bonding, facilitating interactions with proteins and enzymes .

Cytotoxicity

Recent studies have demonstrated that compounds containing the trifluoromethyl group exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of phenylmethanamine have shown promising results:

- Cell Lines Tested : Human colon (SW480, SW620), prostate (PC3), and leukemia (K-562).

- IC50 Values : Many derivatives displayed IC50 values less than 10 µM, indicating potent cytotoxicity. Notably, compounds with the 4-trifluoromethyl substitution exhibited IC50 values ranging from 1.5 to 8.9 µM against colon cancer cells .

Enzyme Inhibition

The biological activity of this compound also extends to enzyme inhibition:

- Cyclooxygenase (COX) : Certain derivatives have been shown to moderately inhibit COX-2 and lipoxygenases (LOX-5 and LOX-15), which are crucial in inflammatory pathways.

- Cholinesterases : Compounds were evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing dual inhibitory effects with IC50 values ranging from 5.4 µM to 24.3 µM depending on the specific substitution pattern on the phenyl ring .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound derivatives indicates that modifications to the phenyl ring significantly influence biological activity:

| Substituent | IC50 (µM) | Activity |

|---|---|---|

| 4-Trifluoromethyl | 5.4 | Strong AChE inhibitor |

| 3-Fluorophenyl | 10.4 | Moderate AChE inhibitor |

| 3-Chlorophenyl | 24.3 | Reduced AChE inhibition |

| 3,4-Dichlorophenyl | 1.5 | High cytotoxicity |

This table illustrates how different substituents can modulate both enzyme inhibition and cytotoxicity, highlighting the importance of molecular design in developing effective therapeutic agents.

Case Studies

- Cytotoxic Effects : A study evaluated various derivatives on SW480 and SW620 cells and found that compounds with a trifluoromethyl group significantly reduced cell viability, with some achieving over 90% reduction at specific concentrations .

- Inhibitory Activity Against Cholinesterases : Research indicated that derivatives such as those with a 4-trifluoromethyl substitution showed promising dual inhibition against both AChE and BChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Q & A

Q. What are the established synthetic routes for PHENYL(4-(TRIFLUOROMETHYL)PHENYL)METHANAMINE, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The compound is typically synthesized via reductive amination of 4-(trifluoromethyl)benzaldehyde with benzylamine derivatives. Key parameters include:

- Catalyst selection : Use of NaBH(OAc)₃ or Pd/C under hydrogenation conditions.

- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity.

- Temperature control : Maintain 0–25°C to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

Yield optimization requires iterative testing of stoichiometry and catalyst loading. Use tools like Zotero to track literature protocols .超级实用的科研工具分享,评论区直接领取哦!!!01:12

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

Methodological Answer:

- 1H/19F NMR : Confirm amine proton (δ 1.5–2.5 ppm) and CF₃ group (δ -60 to -70 ppm for 19F).

- IR spectroscopy : Detect NH stretches (~3300 cm⁻¹) and CF₃ vibrations (~1150 cm⁻¹).

- HPLC-MS : Verify molecular ion ([M+H]⁺) and rule out impurities.

For discrepancies, cross-validate with alternative methods (e.g., X-ray crystallography) and replicate experiments. Tools like Grammarly assist in documenting findings clearly .

Q. What are common impurities in this compound synthesis, and how can they be mitigated?

Methodological Answer:

- Byproducts : Unreacted aldehyde intermediates or over-reduced species.

- Mitigation :

- Use scavengers (e.g., molecular sieves) to trap residual aldehydes.

- Monitor reaction progress via TLC.

- Purify using preparative HPLC if crystallization fails.

Document impurities in a table format for reproducibility (example below):

| Impurity | Retention Time (HPLC) | Mitigation Strategy |

|---|---|---|

| Aldehyde residue | 4.2 min | Add 2% triethylamine to reaction |

| Di-reduced amine | 5.8 min | Reduce H₂ pressure during catalysis |

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict the electronic properties of this compound, and what experimental validations are essential?

Methodological Answer:

- DFT Workflow :

- Optimize geometry using B3LYP/6-31G(d).

- Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Simulate UV-Vis spectra (TD-DFT) and compare with experimental data.

- Validation :

Q. How should researchers resolve contradictions in biological activity data across assay systems for this compound?

Methodological Answer:

- Assay-Specific Factors :

- Check solvent compatibility (e.g., DMSO vs. aqueous buffers).

- Validate cell membrane permeability via logP calculations.

- Orthogonal Assays :

- Compare enzymatic inhibition (IC50) with cell-based viability assays.

- Use SPR or ITC to measure binding kinetics independently.

Statistical tools (e.g., ANOVA) and replication across labs reduce false positives.

Q. What systematic approaches quantify the impact of the trifluoromethyl group on physicochemical properties?

Methodological Answer:

- Comparative Studies :

- Synthesize analogs without CF₃ and measure logD, solubility, and metabolic stability.

- Use Hammett plots to correlate σ values (CF₃ σₚ ≈ 0.88) with reaction rates.

- Crystallography :

- Analyze CF₃⋯π interactions in crystal packing.

- Thermal Analysis :

- DSC/TGA to assess melting point stability influenced by CF₃ hydrophobicity.

Data Presentation Guidelines

- Synthetic Data Table Example :

| Method | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Reductive Amination | NaBH(OAc)₃ | 78 | 99.2 |

| Hydrogenation | Pd/C | 65 | 97.5 |

- Spectroscopic Reference Table :

| Proton (1H NMR) | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| NH₂ | 1.8 | Singlet | Amine |

| Ar-H | 7.2–7.5 | Multiplet | Aromatic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.